L-Lysine, L-lysylglycyl-L-histidyl-

Descripción general

Descripción

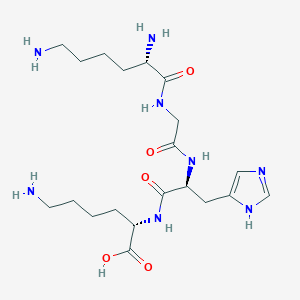

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of L-lysine, glycine, and L-histidine residues. This compound is known for its various biological activities, including immunosuppressive and anxiolytic effects. It is often studied for its potential therapeutic applications in medicine and its role in biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Lysine, L-lysylglycyl-L-histidyl- often employs large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Metal Chelation and Catalytic Roles

GHK exhibits strong metal-binding properties , particularly with copper(II) , forming stable complexes critical for wound healing and tissue repair . The tripeptide’s histidine residue facilitates coordination, while lysine contributes to structural stabilization.

| Metal Complex | Binding Site | Biological Impact | Reference |

|---|---|---|---|

| GHK:Cu(II) | Histidine imidazole ring | Promotes fibroblast proliferation | |

| GHK:Zn(II) | Lysine ε-amino group | Antioxidant synergy |

In catalytic applications, lysine’s ε-amino group in GHK prevents undesired oxidation side reactions. For example, in Gluconobacter oxidans-mediated alcohol oxidation, lysine redirects the pathway from carboxylic acid formation to α,β-unsaturated aldehyde production .

Antioxidant Activity

GHK effectively scavenges hydroxyl (·OH) and peroxyl (ROO·) radicals, outperforming carnosine and glutathione in ·OH neutralization :

| Antioxidant | ·OH Scavenging (%) | ROO· Scavenging (%) | Reference |

|---|---|---|---|

| GHK | 92 | 85 | |

| Carnosine | 78 | 65 | |

| Glutathione | 81 | 70 |

This activity is attributed to GHK’s histidine imidazole ring and lysine’s redox-active ε-amino group .

Biological Interactions

-

Herpes simplex virus (HSV) inhibition : Lysine competes with arginine for cellular uptake, reducing HSV replication. Clinical studies show lysine supplementation (500–1,200 mg/day) decreases herpes lesion recurrence by 49–63% .

-

Collagen crosslinking : Lysine residues in GHK facilitate Schiff base formation with collagen aldehydes, enhancing tissue tensile strength .

Reaction Mechanisms

-

Schiff base formation : Lysine’s ε-amino group reacts with carbonyl groups (e.g., retinaldehyde in rhodopsin) to form transient Schiff bases, critical for visual signal transduction .

-

Decarboxylation : In lysine catabolism, α-aminoadipate synthase converts saccharopine to α-aminoadipic semialdehyde via NAD⁺-dependent dehydration .

Aplicaciones Científicas De Investigación

Biochemical Roles of L-Lysine

L-Lysine is integral to protein synthesis and has several important functions in the human body:

- Protein Synthesis : It is one of the building blocks of proteins, necessary for tissue repair and growth.

- Collagen Formation : L-Lysine aids in the crosslinking of collagen polypeptides, which is crucial for maintaining skin elasticity and structural integrity .

- Calcium Absorption : It enhances calcium absorption in the intestines and reduces urinary calcium loss, potentially aiding in osteoporosis prevention .

Antiviral Properties

One of the most studied applications of L-Lysine is its role in managing herpes simplex virus (HSV) infections:

- Herpes Management : Research indicates that L-Lysine supplementation may reduce the frequency and severity of HSV outbreaks by inhibiting arginine, which promotes viral replication. A study showed a 63% reduction in herpes lesions incidence after a year of treatment with L-Lysine .

| Study Type | Dosage | Duration | Results |

|---|---|---|---|

| Pilot Study | 500 mg/day | 30 days | Significant reduction in recurrent herpes episodes |

| Double-Blind Study | 1000 mg three times daily | 6 months | Reduced lesion incidence and severity |

| Multicenter Study | 320-1200 mg/day | 2 months | Decreased recurrence during treatment |

Wound Healing

The tripeptide L-lysylglycyl-L-histidyl- has shown promise in wound healing applications:

- Fibroblast Proliferation : Studies indicate that this tripeptide promotes fibroblast proliferation, which is essential for tissue regeneration . It has been suggested as a therapeutic agent for enhancing wound healing processes.

Nutritional Supplementation

L-Lysine supplementation is often recommended for athletes and individuals with specific dietary restrictions:

- Muscle Recovery : Athletes use lysine to aid muscle recovery post-exercise due to its role in protein synthesis .

- Dietary Sources : Foods rich in lysine include meat, fish, dairy products, and legumes, making it accessible for individuals aiming to enhance their protein intake.

Research Findings on L-lysylglycyl-L-histidyl-

Recent studies have highlighted the antioxidant properties of L-lysylglycyl-L-histidyl-, suggesting its potential role in reducing oxidative stress:

- Antioxidant Activity : The peptide has been shown to diminish hydroxyl and peroxyl radicals, indicating its potential as an endogenous antioxidant . This property could be beneficial in various therapeutic contexts where oxidative stress plays a role.

Future Directions and Considerations

While current research supports the efficacy of L-Lysine and its derivatives in various applications, further studies are necessary to fully understand their mechanisms and optimize their use:

- Long-term Studies : More extensive clinical trials are needed to confirm the long-term benefits and safety of lysine supplementation.

- Mechanistic Insights : Understanding the molecular mechanisms behind lysine's effects on viral replication and wound healing will enhance its application in clinical settings.

Mecanismo De Acción

The mechanism of action of L-Lysine, L-lysylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide binds to receptors and enzymes, modulating their activity.

Pathways Involved: It influences pathways related to immune response, inflammation, and cellular stress responses

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-L-histidyl-L-lysine (GHK): A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.

Lysylglycyl-L-histidyl-L-lysine: Another related peptide with distinct properties and applications

Uniqueness

L-Lysine, L-lysylglycyl-L-histidyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and therapeutic potential .

Actividad Biológica

L-Lysine, an essential amino acid, plays a critical role in various biological processes, including protein synthesis, collagen formation, and immune function. The compound L-lysylglycyl-L-histidyl-L-lysine is a peptide that combines lysine with glycine and histidine, potentially enhancing its biological activities. This article explores the biological activities of L-lysine and its derivative, focusing on their mechanisms of action, therapeutic applications, and research findings.

1. Biological Roles of L-Lysine

Lysine is integral to numerous physiological functions:

- Protein Synthesis : As a building block for proteins, lysine is crucial for growth and tissue repair. It participates in the formation of collagen, which provides structural integrity to connective tissues .

- Immune Function : Lysine supplementation has been shown to reduce the incidence and severity of herpes simplex virus (HSV) infections by inhibiting viral replication through competitive inhibition with arginine .

- Calcium Absorption : Lysine may enhance calcium absorption in the intestines, contributing to bone health .

- Epigenetic Regulation : Lysine residues on histones can undergo various modifications (e.g., acetylation), influencing gene expression and cellular function .

2.1 Herpes Simplex Virus (HSV)

Numerous studies have demonstrated the efficacy of lysine in managing HSV outbreaks:

- A pilot study indicated that patients taking 500 mg of L-lysine daily experienced a 63% reduction in herpes lesions over one year compared to baseline .

- Another double-blind study showed that participants receiving 1000 mg of lysine three times daily had fewer lesions and shorter healing times compared to a placebo group .

2.2 Diabetes Management

Lysine has been investigated for its potential benefits in diabetes:

- In a study involving streptozotocin-induced diabetic rats, L-lysine supplementation prevented increases in serum glucose and advanced glycation end products (AGEs), suggesting a protective effect against diabetic complications .

3.1 Clinical Observations

A comprehensive review of clinical studies highlights the following findings:

3.2 Wound Healing

Research on L-lysylglycyl-L-histidyl-L-lysine indicates its potential as a wound healing agent:

- A study demonstrated that this peptide promotes fibroblast proliferation, which is crucial for tissue repair . The incorporation of tritiated thymidine into fibroblasts indicated enhanced cell proliferation in response to this peptide.

Lysine's biological activity can be attributed to several mechanisms:

- Competitive Inhibition : Lysine competes with arginine for cellular uptake, which is critical for the replication of certain viruses like HSV .

- Collagen Crosslinking : By participating in collagen formation, lysine enhances tissue strength and elasticity .

- Chemical Chaperone Activity : Lysine acts as a chemical chaperone that helps maintain protein structure under stress conditions, particularly relevant in diabetic models .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.